molecular formula C10H13NO2 B3053579 2-Hydroxy-n-methyl-n-phenylpropanamide CAS No. 5455-67-4

2-Hydroxy-n-methyl-n-phenylpropanamide

Cat. No.: B3053579
CAS No.: 5455-67-4
M. Wt: 179.22 g/mol
InChI Key: YOZNZNZSJNNALS-UHFFFAOYSA-N
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Description

2-Hydroxy-n-methyl-n-phenylpropanamide is an organic compound with the molecular formula C10H13NO2. It is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to a propanamide backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-n-methyl-n-phenylpropanamide typically involves the reaction of N-methyl-N-phenylpropanamide with a hydroxylating agent. One common method is the hydroxylation of N-methyl-N-phenylpropanamide using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-n-methyl-n-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Hydroxy-n-methyl-n-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-n-methyl-n-phenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s ability to undergo various chemical reactions also contributes to its biological effects.

Comparison with Similar Compounds

2-Hydroxy-n-methyl-n-phenylpropanamide can be compared with other similar compounds, such as:

    2-Hydroxy-N,N-dimethylpropanamide: This compound has two methyl groups attached to the nitrogen atom, making it more hydrophobic.

    2-Hydroxy-N-phenylpropanamide: This compound lacks the methyl group, resulting in different chemical and biological properties.

Uniqueness: The presence of both a hydroxyl group and a phenyl group in this compound makes it unique, as it combines the reactivity of the hydroxyl group with the stability and aromaticity of the phenyl group. This combination allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

2-hydroxy-N-methyl-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(12)10(13)11(2)9-6-4-3-5-7-9/h3-8,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZNZNZSJNNALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281905
Record name 2-hydroxy-n-methyl-n-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5455-67-4
Record name NSC23460
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-n-methyl-n-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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